(R)-1-(3-Fluorophenyl)-N-methylethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(3-Fluorophenyl)-N-methylethan-1-amine hydrochloride is a chiral amine compound with significant applications in medicinal chemistry. It is often used as an intermediate in the synthesis of various pharmaceuticals due to its structural properties, which include a fluorinated aromatic ring and a chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(3-Fluorophenyl)-N-methylethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-fluoroacetophenone.
Reductive Amination: The ketone group of 3-fluoroacetophenone is subjected to reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride. This step introduces the amine functionality.
Resolution: The resulting racemic mixture is resolved using chiral resolution techniques, such as crystallization with a chiral acid or chromatography, to obtain the ®-enantiomer.
Hydrochloride Formation: The free base of ®-1-(3-Fluorophenyl)-N-methylethan-1-amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of ®-1-(3-Fluorophenyl)-N-methylethan-1-amine hydrochloride may involve:
Large-scale Reductive Amination: Utilizing continuous flow reactors to enhance efficiency and yield.
Automated Chiral Resolution: Employing high-throughput chromatographic techniques for the resolution of enantiomers.
Salt Formation: Using automated systems for the precise addition of hydrochloric acid to form the hydrochloride salt.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxide derivatives.
Reduction: Reduction of the aromatic ring can lead to the formation of cyclohexyl derivatives.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products:
N-oxide Derivatives: Formed from oxidation.
Cyclohexyl Derivatives: Resulting from reduction.
Substituted Aromatic Compounds: Produced from nucleophilic substitution.
Chemistry:
Intermediate in Synthesis: Used in the synthesis of complex organic molecules and pharmaceuticals.
Biology:
Enzyme Inhibition Studies: Acts as a ligand in studying enzyme interactions and inhibition mechanisms.
Medicine:
Pharmaceutical Development: Serves as a precursor or intermediate in the development of drugs targeting neurological disorders.
Industry:
Chemical Manufacturing: Utilized in the production of fine chemicals and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of ®-1-(3-Fluorophenyl)-N-methylethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances binding affinity and selectivity, while the chiral center ensures enantioselective interactions. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
(S)-1-(3-Fluorophenyl)-N-methylethan-1-amine Hydrochloride: The enantiomer of the compound, with different biological activity.
1-(3-Chlorophenyl)-N-methylethan-1-amine Hydrochloride: Similar structure but with a chlorine atom instead of fluorine, affecting its reactivity and binding properties.
1-(3-Fluorophenyl)-N-ethylamine Hydrochloride: Variation in the alkyl chain length, influencing its pharmacokinetic properties.
Uniqueness:
Fluorine Substitution: The presence of the fluorine atom provides unique electronic properties, enhancing metabolic stability and binding affinity.
Chirality: The ®-enantiomer offers specific enantioselective interactions, which can be crucial for its biological activity and therapeutic applications.
This detailed overview covers the essential aspects of ®-1-(3-Fluorophenyl)-N-methylethan-1-amine hydrochloride, from its synthesis to its applications and comparisons with similar compounds
Properties
IUPAC Name |
(1R)-1-(3-fluorophenyl)-N-methylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-7(11-2)8-4-3-5-9(10)6-8;/h3-7,11H,1-2H3;1H/t7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFYXJYCTQUITM-OGFXRTJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)NC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)F)NC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.